molecular formula C10H12BrNO2 B14897298 Methyl (2-bromo-4-methylphenyl)glycinate

Methyl (2-bromo-4-methylphenyl)glycinate

Cat. No.: B14897298
M. Wt: 258.11 g/mol
InChI Key: WGZFWDOZHVVDJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-bromo-4-methylphenyl)glycinate typically involves the reaction of 2-bromo-4-methylphenylamine with glycine methyl ester in the presence of a coupling agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-bromo-4-methylphenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted phenylglycinates.

    Oxidation Reactions: Products include phenylglycine oxides.

    Reduction Reactions: Products include phenylglycine amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Methyl (2-bromo-4-methylphenyl)glycinate is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis and the development of new compounds.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research involving this compound contributes to the development of pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-bromo-4-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and glycine ester moiety play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-bromo-4-chlorophenyl)glycinate
  • Methyl (2-bromo-4-fluorophenyl)glycinate
  • Methyl (2-bromo-4-ethylphenyl)glycinate

Uniqueness

Methyl (2-bromo-4-methylphenyl)glycinate is unique due to the presence of a methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific research applications .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-(2-bromo-4-methylanilino)acetate

InChI

InChI=1S/C10H12BrNO2/c1-7-3-4-9(8(11)5-7)12-6-10(13)14-2/h3-5,12H,6H2,1-2H3

InChI Key

WGZFWDOZHVVDJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)OC)Br

Origin of Product

United States

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